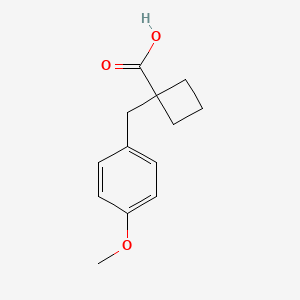

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-5-3-10(4-6-11)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTAYWHELXRVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:

Formation of Cyclobutane Ring: The cyclobutane ring can be formed through intramolecular cyclization of 1,4-dibromobutane with a base.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions.

Attachment of 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to construct complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs vary in substituent position and electronic effects:

*Inferred formula; †Calculated based on structural similarity.

Key Findings :

Variations in Cycloalkane Ring Size

Replacing cyclobutane with larger rings alters strain and flexibility:

Key Findings :

Functional Group Modifications

Additional functional groups influence reactivity and applications:

Biological Activity

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring attached to a carboxylic acid moiety and a 4-methoxybenzyl group. The molecular formula is , with a molecular weight of 206.24 g/mol. The presence of the methoxy group enhances the compound's reactivity and interaction with biological systems.

Biological Activities Overview

Research has indicated that derivatives of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines such as MCF-7.

- Metabolic Stability : Modifications to the structure may enhance metabolic stability, impacting pharmacokinetics.

Antitumor Activity

A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. The results indicated significant growth inhibition, with IC50 values ranging from 31 μM to over 100 μM depending on structural modifications. The following table summarizes the IC50 values for different analogues:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Compound A | 31 ± 2.0 | Significant growth inhibition |

| Compound B | 75 ± 5.0 | Moderate inhibition |

| Compound C | >100 | No significant effect |

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics. The following table presents the MIC values for selected compounds:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 30 | Bacillus subtilis |

| Compound C | 45 | Enterococcus faecalis |

Mechanistic Insights

The biological activity of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid can be attributed to its ability to interact with specific biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which may influence its biological activity. Additionally, the cyclobutane ring's structural rigidity allows for unique interactions with enzymes and receptors.

Case Studies

- Antitumor Study : In a study conducted on MCF-7 cells, it was found that certain analogues exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analysis, revealing upregulation of pro-apoptotic markers.

- Antimicrobial Study : Another study focused on the antimicrobial properties against various bacterial strains, where several derivatives demonstrated MIC values lower than conventional antibiotics, suggesting potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid, and how can cyclobutane ring stability be ensured during synthesis?

- Methodological Answer : Cyclobutane rings are prone to ring strain, necessitating mild reaction conditions. A common approach involves Friedel-Crafts acylation or Michael addition strategies. For example, cyclobutanecarboxylic acid derivatives can be synthesized via transition-metal-catalyzed coupling or protected-group chemistry, such as using 4-methoxybenzyl (PMB) groups to stabilize intermediates . Evidence from analogous syntheses (e.g., 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol) highlights the use of anhydrous conditions and low temperatures to preserve ring integrity . Post-synthesis, HPLC purity validation (≥99%) and 1H NMR structural confirmation are critical .

Q. How can researchers confirm the structural identity and purity of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid?

- Methodological Answer :

- 1H NMR : Match peaks to expected protons (e.g., methoxybenzyl aromatic protons at ~6.8–7.3 ppm, cyclobutane protons at ~2.5–3.5 ppm) .

- HPLC : Quantify purity (e.g., 99.78% as reported for structurally similar cyclobutanecarboxylic acids) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (CHO, theoretical ~219.26 g/mol) via ESI-MS or MALDI-TOF.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at room temperature in airtight, light-protected containers under inert gas (e.g., argon). Batch testing data for related compounds (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid) show stability for ≥5 years under these conditions, with re-testing recommended every 5 years .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid derivatives?

- Methodological Answer : Enantiomeric purity challenges arise in cyclobutane systems due to planar transition states. Strategies include:

- Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts in asymmetric hydrogenation or cycloaddition reactions.

- Chromatographic Resolution : Chiral HPLC columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers, as demonstrated in studies of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .

- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor a single enantiomer during ring closure .

Q. What are the potential applications of this compound in medicinal chemistry or probe development?

- Methodological Answer :

- Kinase Inhibitors : The 4-methoxybenzyl group is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), where cyclobutanecarboxylic acid can act as a rigidity-enhancing scaffold .

- Fluorescent Probes : Derivatives like 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been used in pH-sensitive fluorophores for cellular imaging, leveraging the carboxylic acid’s pH-dependent ionization .

Q. How do solvent polarity and pH impact the compound’s reactivity in downstream modifications?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxylate anion nucleophilicity for esterification or amidation.

- pH-Dependent Reactivity : At pH > pKa (~4–5 for carboxylic acids), the deprotonated form facilitates coupling reactions (e.g., EDC/HOBt-mediated amide bond formation). Acidic conditions (pH < 3) stabilize the protonated form, useful for protecting-group removal .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Detect conformational flexibility in the cyclobutane ring or restricted rotation of the methoxybenzyl group.

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing cyclobutane CH groups from methoxybenzyl protons) .

- DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.